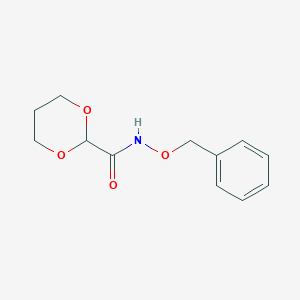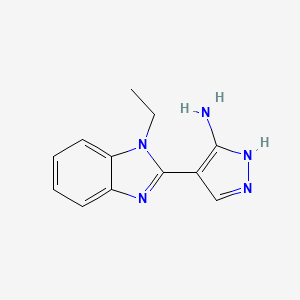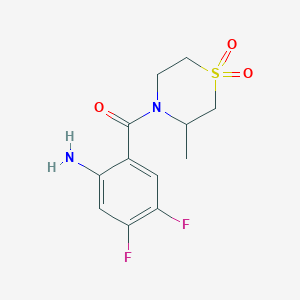![molecular formula C11H9N3O4 B6628134 5-[(Pyrimidine-5-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B6628134.png)
5-[(Pyrimidine-5-carbonylamino)methyl]furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Pyrimidine-5-carbonylamino)methyl]furan-2-carboxylic acid, also known as PCMFA, is a compound with potential applications in scientific research. Additionally, this paper will explore future directions for research on PCMFA.
Applications De Recherche Scientifique
5-[(Pyrimidine-5-carbonylamino)methyl]furan-2-carboxylic acid has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 5-[(Pyrimidine-5-carbonylamino)methyl]furan-2-carboxylic acid can inhibit the growth of cancer cells in vitro, making it a promising candidate for further investigation as a potential cancer treatment. Additionally, 5-[(Pyrimidine-5-carbonylamino)methyl]furan-2-carboxylic acid has been shown to have anti-inflammatory properties, which could have implications for the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of 5-[(Pyrimidine-5-carbonylamino)methyl]furan-2-carboxylic acid is not yet fully understood. However, studies have suggested that 5-[(Pyrimidine-5-carbonylamino)methyl]furan-2-carboxylic acid may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation, leading to its observed effects in vitro.
Biochemical and Physiological Effects
In addition to its potential anti-cancer and anti-inflammatory effects, 5-[(Pyrimidine-5-carbonylamino)methyl]furan-2-carboxylic acid has been shown to have other biochemical and physiological effects. Studies have suggested that 5-[(Pyrimidine-5-carbonylamino)methyl]furan-2-carboxylic acid may have antioxidant properties, which could have implications for the treatment of oxidative stress-related diseases. Additionally, 5-[(Pyrimidine-5-carbonylamino)methyl]furan-2-carboxylic acid has been shown to have an effect on the activity of certain neurotransmitters, which could have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-[(Pyrimidine-5-carbonylamino)methyl]furan-2-carboxylic acid for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in a laboratory setting. Additionally, 5-[(Pyrimidine-5-carbonylamino)methyl]furan-2-carboxylic acid has been shown to have low toxicity in vitro, making it a relatively safe compound to work with. However, one limitation of 5-[(Pyrimidine-5-carbonylamino)methyl]furan-2-carboxylic acid for lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 5-[(Pyrimidine-5-carbonylamino)methyl]furan-2-carboxylic acid. One area of investigation could be the development of more effective synthesis methods for 5-[(Pyrimidine-5-carbonylamino)methyl]furan-2-carboxylic acid, which could increase the yield and purity of the compound. Additionally, further studies could be conducted to better understand the mechanism of action of 5-[(Pyrimidine-5-carbonylamino)methyl]furan-2-carboxylic acid and its potential applications in the treatment of cancer, inflammation, oxidative stress-related diseases, and neurological disorders. Finally, research could be conducted to explore the potential for 5-[(Pyrimidine-5-carbonylamino)methyl]furan-2-carboxylic acid to be used in combination with other compounds to enhance its therapeutic effects.
Méthodes De Synthèse
5-[(Pyrimidine-5-carbonylamino)methyl]furan-2-carboxylic acid can be synthesized through a multistep process involving the reaction of 2-furoic acid with cyanamide, followed by the addition of a pyrimidine derivative. This synthesis method has been described in detail in scientific literature and can be performed in a laboratory setting with appropriate equipment and expertise.
Propriétés
IUPAC Name |
5-[(pyrimidine-5-carbonylamino)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-10(7-3-12-6-13-4-7)14-5-8-1-2-9(18-8)11(16)17/h1-4,6H,5H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZPIFNIFNFKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CNC(=O)C2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(3-Ethyl-1-methylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6628058.png)

![3-Bromo-5-[4-(furan-2-yl)butan-2-ylamino]benzoic acid](/img/structure/B6628067.png)

![4-Bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole](/img/structure/B6628080.png)

![2-(1,4-dioxaspiro[4.5]decan-8-yl)-N-phenylacetamide](/img/structure/B6628085.png)


![1-[4-(1,1-Difluoropropan-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B6628112.png)
![2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B6628118.png)
![4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid](/img/structure/B6628139.png)
![[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6628147.png)
![1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone](/img/structure/B6628149.png)